
1,5-Heptanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Heptanediol is an organic compound with the molecular formula C₇H₁₆O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a seven-carbon chain. This compound is a colorless, viscous liquid that is miscible with water and commonly used in various industrial applications, including the production of polymers and as a chemical intermediate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Heptanediol can be synthesized through several methods. One common method involves the hydrogenation of heptanoic acid or its esters. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions.
Another method involves the reduction of 1,5-heptanedione using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction is usually performed in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of heptanoic acid derivatives. The process involves the use of high-pressure hydrogen gas and a metal catalyst, such as palladium or nickel, to facilitate the reduction of the carboxylic acid group to a hydroxyl group.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Heptanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form heptanedioic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to heptane using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl₂).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Heptanedioic acid.
Reduction: Heptane.
Substitution: 1,5-dichloroheptane.
Applications De Recherche Scientifique
1,5-Heptanediol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various polymers and as a solvent in organic reactions.
Biology: The compound is used in the preparation of biologically active molecules and as a stabilizer in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: this compound is used in the production of plasticizers, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of 1,5-Heptanediol depends on its application. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding, nucleophilic substitution, and other interactions. The compound can act as a nucleophile in substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Butanediol: A shorter chain diol with similar chemical properties but different physical properties due to the shorter carbon chain.
1,6-Hexanediol: A six-carbon diol that is also used in polymer production and has similar reactivity.
1,8-Octanediol: An eight-carbon diol with similar applications but different solubility and melting point characteristics.
Uniqueness
1,5-Heptanediol is unique due to its seven-carbon chain, which provides a balance between hydrophilicity and hydrophobicity. This makes it particularly useful in applications where moderate solubility in water and organic solvents is required. Its specific chain length also imparts unique mechanical properties to polymers synthesized from it, making it a valuable compound in material science.
Propriétés
Numéro CAS |
60096-09-5 |
|---|---|
Formule moléculaire |
C7H16O2 |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
heptane-1,5-diol |
InChI |
InChI=1S/C7H16O2/c1-2-7(9)5-3-4-6-8/h7-9H,2-6H2,1H3 |
Clé InChI |
NNYOSLMHXUVJJH-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


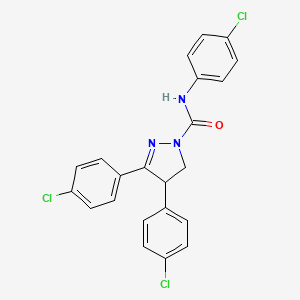

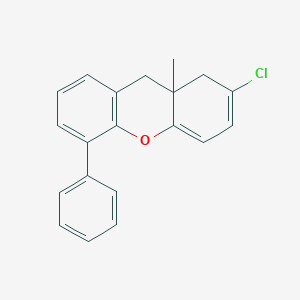
![2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599500.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene](/img/structure/B14599502.png)
![6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione](/img/structure/B14599510.png)
![2,6-Dimethoxy-4-[1-(3,4,5-trimethoxyphenyl)propan-2-yl]phenol](/img/structure/B14599522.png)
![2-[Methyl(phenyl)amino]ethane-1-sulfonyl fluoride](/img/structure/B14599525.png)
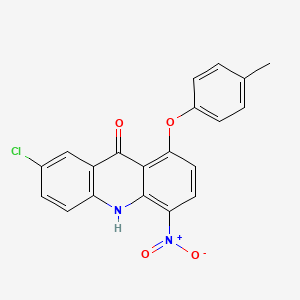
![2-[(Pentachlorophenyl)amino]ethanol](/img/structure/B14599540.png)
![3-[(4-Ethenylphenyl)methyl]pentane-2,4-dione](/img/structure/B14599544.png)
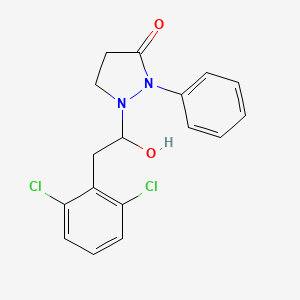
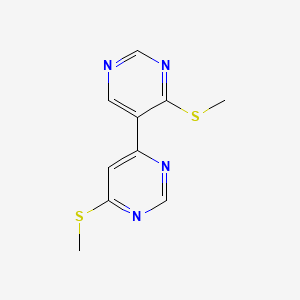
![[4,6-Bis(octadecyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14599563.png)
